2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. It is characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms, contributing to its biological activity. The compound's systematic name reflects its intricate molecular design, which includes a trifluoromethyl group that enhances lipophilicity and may influence its pharmacological properties.
2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide belongs to the class of spirocyclic compounds, specifically those containing azaspiro structures. These compounds are often studied for their potential as pharmaceutical agents, particularly as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and other physiological processes .
The synthesis of 2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide typically involves multi-step organic reactions. The synthetic pathway may include:
Technical details regarding specific reagents, catalysts, and reaction conditions would be necessary for a comprehensive understanding of the synthesis process.
The molecular structure of 2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide can be represented by its molecular formula and a molecular weight of approximately 356.39 g/mol .
InChI Key: QARNRQPSEMJMRH-UHFFFAOYSA-N
SMILES representation: CC(C(=O)N1CCN(C(=O)C2=C(C=CC=C2)C(F)(F)F)CC1)
.
The reactivity of 2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide can be explored through various chemical transformations:
These reactions are vital for modifying the compound to enhance its pharmacological properties or to study its mechanism of action.
The mechanism of action for 2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide primarily involves inhibition of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids like anandamide. By inhibiting FAAH, this compound may increase levels of endocannabinoids in the body, potentially providing analgesic effects and modulating pain pathways.
Research indicates that compounds with similar structures have demonstrated efficacy in preclinical models for pain management and other disorders associated with cannabinoid signaling pathways .
Relevant data on melting point, boiling point, and other thermodynamic properties are often provided by suppliers but should be verified experimentally.
2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4